molecular formula C17H18ClN3O2S B2610961 2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1795450-53-1

2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2610961
CAS No.: 1795450-53-1
M. Wt: 363.86
InChI Key: QNYDGJBQMIARAF-UHFFFAOYSA-N
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Description

2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the aza-Diels-Alder reaction, which is known for its regioselectivity and high yields under neutral conditions . This reaction involves the cycloaddition of 1,2,3-triazines with 1-propynylamines to form the pyridazinone core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Material Science: It is explored for use in the development of new materials with specific electronic or photonic properties.

    Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which 2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds

Properties

IUPAC Name

2-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c18-14-5-2-1-4-13(14)15-7-9-20(10-11-24-15)17(23)12-21-16(22)6-3-8-19-21/h1-6,8,15H,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYDGJBQMIARAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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